![molecular formula C15H18N4O3S B5879139 N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5879139.png)
N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide
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Description
Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring . They are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .
Molecular Structure Analysis
Benzimidazoles have a five-membered nitrogenous heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The nitrogen atoms are present at the first and third positions (non–adjacent position) of the ring .Chemical Reactions Analysis
Benzimidazoles and their derivatives show a broad range of chemical and biological properties . They are known to participate in various chemical reactions due to the presence of the imidazole ring .Scientific Research Applications
Anticancer Properties
Benzimidazole derivatives, including N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide, have been investigated for their anticancer potential. These compounds often exhibit cytotoxic effects by interfering with cancer cell growth, apoptosis, and angiogenesis. Researchers have explored their activity against specific cancer types, such as breast, lung, and colon cancer .
Antimicrobial Activity
Benzimidazoles are known for their antimicrobial properties. N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide may inhibit bacterial and fungal growth. Studies have evaluated its effectiveness against various pathogens, making it a potential candidate for novel antimicrobial agents .
Antiparasitic Effects
Benzimidazole derivatives have demonstrated efficacy against parasites. N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide could be explored as an antiparasitic agent, targeting protozoa or helminths. Its mode of action may involve disrupting essential cellular processes in parasites .
Cardiovascular Applications
Some benzimidazole compounds exhibit vasodilatory effects, making them relevant for cardiovascular research. N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide might influence blood vessel tone or platelet aggregation, potentially aiding in cardiovascular disease management .
Neurological Studies
Benzimidazoles have been investigated for their impact on the nervous system. N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide could be relevant in neurology research, exploring its effects on neurotransmission, neuroprotection, or neurodegenerative diseases .
Ophthalmology Research
Considering the stability and bioavailability of benzimidazole derivatives, N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide might find applications in ophthalmology. Investigating its effects on ocular tissues, retinal health, or glaucoma could be worthwhile .
Analgesic Properties
Benzimidazole-based compounds have been studied for their analgesic effects. N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide could potentially modulate pain pathways, making it relevant for pain management research .
Antiviral Potential
Given the interest in antiviral agents, N-cyclohexyl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide might be explored for its antiviral activity. Researchers could investigate its effects against specific viruses, such as influenza or herpesviruses .
properties
IUPAC Name |
N-cyclohexyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c20-14(16-10-4-2-1-3-5-10)9-23-15-17-12-7-6-11(19(21)22)8-13(12)18-15/h6-8,10H,1-5,9H2,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTJXDDPARUCLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]acetamide |
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